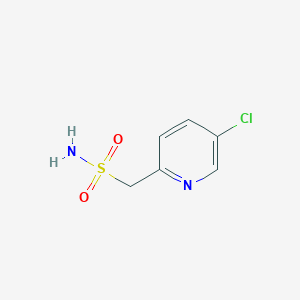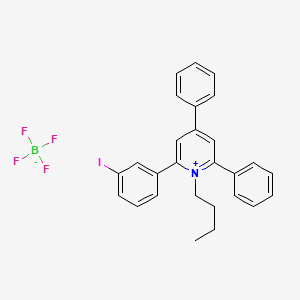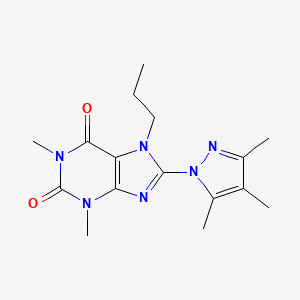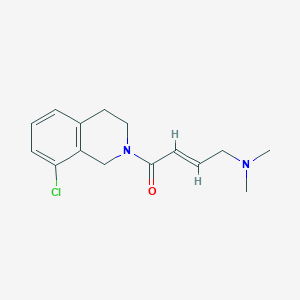![molecular formula C12H17ClFNO2S B2819162 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride CAS No. 1993099-22-1](/img/structure/B2819162.png)
4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride (FADHCl) is a fluorinated derivative of the dione compound. It is a white crystalline powder with a molecular weight of 305.7 g/mol. FADHCl is an important compound used in the synthesis of a variety of organic compounds and materials. It is also a key component of many pharmaceuticals and agrochemicals.
科学的研究の応用
Synthesis and Chemical Properties :
- 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is used in synthesizing various chemical compounds. For instance, its derivatives have been utilized in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, a compound designed for NMDA receptor antagonists (Xun & Qing-ping, 2004).
Biological Activity :
- Derivatives of this compound have shown potential biological activities, such as analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities in animal models (Menozzi et al., 1992).
- It has been used in the development of molecules with antimicrobial properties, showing efficacy against various bacteria and fungi (Ghorab et al., 2017).
Photo-Induced Electron Transfer :
- Research has explored its role in photo-induced electron transfer processes. For example, piperazine substituted naphthalimide compounds, related to this chemical, exhibit fluorescence properties useful in pH probing and studying electron transfer mechanisms (Gan et al., 2003).
Recognition of Hydrophilic Compounds :
- The compound has applications in recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing its potential in separation and purification processes (Sawada et al., 2000).
Synthesis of Antagonists for Neurotransmitter Receptors :
- It has been used in synthesizing compounds that act as antagonists for NMDA and AMPA receptors, which are significant in studying neurological processes and potential treatments for neurodegenerative diseases (Guzikowski et al., 1997).
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZGOLCOJKAOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)


![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)
